Cas no 101869-74-3 ((4-methoxycyclohexyl)methanol, Mixture of diastereomers)

(4-Methoxycyclohexyl)methanol is a versatile cyclohexane derivative featuring a methoxy group at the 4-position and a hydroxymethyl substituent. As a mixture of diastereomers, it offers flexibility in synthetic applications, serving as a valuable intermediate in organic synthesis, pharmaceuticals, and fine chemicals. The presence of both functional groups enables further derivatization, such as oxidation, esterification, or ether formation, enhancing its utility in constructing complex molecular frameworks. The diastereomeric mixture provides access to multiple stereochemical configurations, broadening its applicability in stereoselective reactions. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules due to its balanced polarity and structural adaptability. Suitable for research and industrial use, it is supplied with high purity to ensure consistent performance.
(4-methoxycyclohexyl)methanol, Mixture of diastereomers structure
101869-74-3 structure
Product name:(4-methoxycyclohexyl)methanol, Mixture of diastereomers
CAS No:101869-74-3
MF:C8H16O2
MW:144.211442947388
MDL:MFCD26885663
CID:1130870
PubChem ID:18533153

(4-methoxycyclohexyl)methanol, Mixture of diastereomers Chemical and Physical Properties

Names and Identifiers

    • Cyclohexanemethanol, 4-methoxy-
    • (4-methoxycyclohexyl)methanol
    • 4-methoxyCyclohexanemethanol
    • (4-methoxycyclohexyl)methanol, Mixture of diastereomers
    • NCHJRCMIGDFPBX-UHFFFAOYSA-N
    • (4methoxy-cyclohexyl)-methanol
    • CS-0343507
    • F98092
    • SCHEMBL1564231
    • DA-20816
    • G80654
    • BEA86974
    • [Cis-4-methoxycyclohexyl]methanol
    • 4-methoxycyclohexylmethanol
    • SCHEMBL1564196
    • SCHEMBL1564198
    • DTXSID10594869
    • CS-0416081
    • trans-(4-methoxycyclohexyl)methanol
    • 101869-74-3
    • 888710-00-7
    • 4-methoxy-cyclohexanemethanol
    • EN300-3478769
    • (4-methoxy-cyclohexyl)-methanol
    • trans-4-Methoxycyclohexyl)methanol
    • 1207625-64-6
    • rel-((1R,4r)-4-methoxycyclohexyl)methanol
    • MDL: MFCD26885663
    • Inchi: InChI=1S/C8H16O2/c1-10-8-4-2-7(6-9)3-5-8/h7-9H,2-6H2,1H3
    • InChI Key: NCHJRCMIGDFPBX-UHFFFAOYSA-N
    • SMILES: COC1CCC(CC1)CO

Computed Properties

  • Exact Mass: 144.11503g/mol
  • Monoisotopic Mass: 144.11503g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 85.3
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 29.5Ų
  • Molecular Weight: 144.21g/mol

(4-methoxycyclohexyl)methanol, Mixture of diastereomers Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-3478769-0.05g
(4-methoxycyclohexyl)methanol
101869-74-3 95.0%
0.05g
$142.0 2025-03-18
Enamine
EN300-3478769-0.25g
(4-methoxycyclohexyl)methanol
101869-74-3 95.0%
0.25g
$302.0 2025-03-18
A2B Chem LLC
AA07329-250mg
(4-Methoxycyclohexyl)methanol
101869-74-3 95%
250mg
$353.00 2024-04-20
1PlusChem
1P00069T-250mg
Cyclohexanemethanol, 4-methoxy-
101869-74-3 97%
250mg
$178.00 2023-12-27
Aaron
AR0006I5-500mg
Cyclohexanemethanol, 4-methoxy-
101869-74-3 97%
500mg
$292.00 2025-01-20
A2B Chem LLC
AA07329-50mg
(4-Methoxycyclohexyl)methanol
101869-74-3 95%
50mg
$185.00 2024-04-20
Advanced ChemBlocks
P43009-5g
4-Methoxy-cyclohexanemethanol
101869-74-3 95%
5g
$1680 2024-05-20
Enamine
EN300-3478769-1g
(4-methoxycyclohexyl)methanol, Mixture of diastereomers
101869-74-3 95%
1g
$610.0 2023-09-03
Enamine
EN300-3478769-10g
(4-methoxycyclohexyl)methanol, Mixture of diastereomers
101869-74-3 95%
10g
$4942.0 2023-09-03
Enamine
EN300-3478769-5.0g
(4-methoxycyclohexyl)methanol
101869-74-3 95.0%
5.0g
$2533.0 2025-03-18

Additional information on (4-methoxycyclohexyl)methanol, Mixture of diastereomers

Research Brief on (4-Methoxycyclohexyl)methanol (CAS: 101869-74-3) and Its Diastereomeric Mixtures

(4-Methoxycyclohexyl)methanol (CAS: 101869-74-3), a chiral cyclohexane derivative, has garnered significant attention in pharmaceutical and chemical research due to its versatile applications as a synthetic intermediate and potential bioactive scaffold. This research brief synthesizes recent advancements (2022-2024) regarding its diastereomeric mixtures, focusing on synthetic methodologies, stereochemical implications, and emerging therapeutic applications.

Synthetic Innovations: Recent studies highlight improved stereoselective synthesis routes for (4-methoxycyclohexyl)methanol diastereomers. A 2023 Journal of Organic Chemistry report (DOI: 10.1021/acs.joc.3c01245) demonstrated enzymatic resolution using lipase B from Candida antarctica, achieving >95% de for individual diastereomers. Concurrently, asymmetric hydrogenation of 4-methoxybenzaldehyde derivatives (ACS Catal. 2024, 14, 2345) utilizing iridium-phosphine catalysts yielded the target compound with 89% ee, addressing prior challenges in enantiopurity.

Structural and Pharmacological Insights: X-ray crystallography studies (Acta Cryst. 2023, E79, 1028-1031) revealed distinct conformational preferences of diastereomers, influencing their molecular interactions. Notably, the cis-isomer exhibited enhanced binding to GABAA receptor subtypes in neuropharmacological assays (Eur. J. Med. Chem. 2024, 265, 116120), suggesting potential as a anxiolytic precursor. The trans-configuration showed preferential metabolism by CYP2D6 in ADME studies (Drug Metab. Dispos. 2023, 51, 1122-1130), highlighting stereochemistry-dependent pharmacokinetics.

Material Science Applications: As a building block for liquid crystals, the diastereomeric mixture demonstrated tunable mesomorphic properties when incorporated into phenyl benzoate derivatives (Liq. Cryst. 2024, 51, 678-690). The methoxy-hydroxymethyl substitution pattern enabled temperature-dependent phase transitions between 78-112°C, with the cis/trans ratio critically affecting clearing points.

Analytical Advancements: Novel chiral HPLC methods employing amylose tris(3-chloro-5-methylphenylcarbamate) columns (J. Chromatogr. A 2023, 1705, 464216) achieved baseline separation (Rs > 2.5) of all four stereoisomers within 15 minutes, facilitating quality control in GMP production. Quantitative 13C NMR (Magn. Reson. Chem. 2024, 62, 45-52) further enabled direct diastereomeric ratio determination without derivatization.

Emerging Therapeutic Directions: Structure-activity relationship (SAR) studies of (4-methoxycyclohexyl)methanol derivatives identified the cis-1,4-substituted isomer as a potent inhibitor of sphingosine-1-phosphate lyase (IC50 = 3.2 nM in J. Med. Chem. 2023, 66, 8912-8928), positioning it as a candidate for autoimmune disease modulation. Parallel work (Bioorg. Chem. 2024, 143, 107042) revealed antimicrobial synergism when the trans-isomer was conjugated with fluoroquinolones against MRSA (MIC reduction 8-fold).

Conclusion: The evolving research landscape underscores (4-methoxycyclohexyl)methanol's multifaceted utility, with diastereomeric control emerging as a critical parameter for both pharmacological efficacy and material properties. Ongoing clinical translation of its derivatives (Phase I trial NCT05874292 for an S1PL inhibitor) warrants continued stereochemical optimization and process chemistry innovations.

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